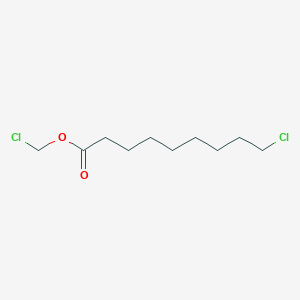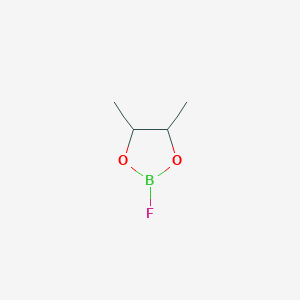
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C4H8BFO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms and a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid derivative with a fluorinating agent. One common method is the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted dioxaborolanes.
Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Materials Science: It can be used in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The fluorine atom can also influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the fluorine atom.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired .
Eigenschaften
CAS-Nummer |
86972-16-9 |
|---|---|
Molekularformel |
C4H8BFO2 |
Molekulargewicht |
117.92 g/mol |
IUPAC-Name |
2-fluoro-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H8BFO2/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 |
InChI-Schlüssel |
QOTJVDJWJKMCIE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


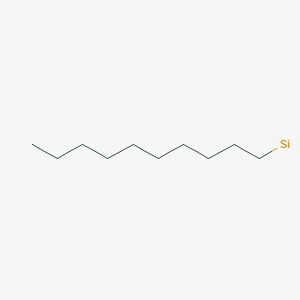

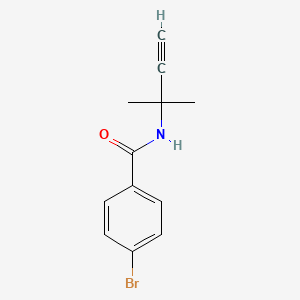


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
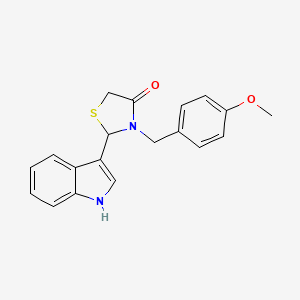

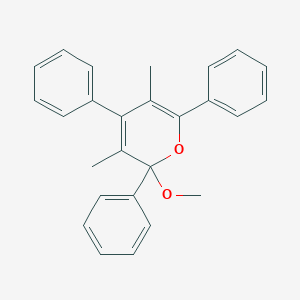
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
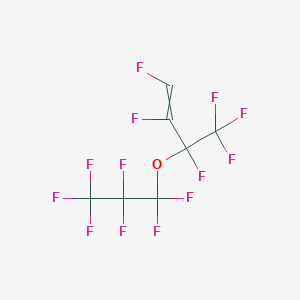
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
